molecular formula C13H11NO2 B14029940 2-Methoxy-4-(pyridin-4-yl)benzaldehyde

2-Methoxy-4-(pyridin-4-yl)benzaldehyde

Cat. No.: B14029940
M. Wt: 213.23 g/mol
InChI Key: ITXFHNPYLCMYDU-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyridin-4-yl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a pyridin-4-yl substituent at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and materials science due to its electron-deficient aromatic system, which arises from the electron-withdrawing pyridine ring. However, detailed experimental data on its synthesis, reactivity, and safety remain sparse in the literature. This article focuses on comparing its structural, physicochemical, and reactive properties with analogous benzaldehyde derivatives.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-methoxy-4-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-13-8-11(2-3-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3

InChI Key

ITXFHNPYLCMYDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=NC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can facilitate binding to active sites, influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The pyridin-4-yl group in the target compound creates a para-substituted electron-deficient aromatic system, distinct from the trifluoromethyl group’s stronger electron-withdrawing nature .
  • Vinyl-linked analogs (e.g., trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde) exhibit extended conjugation, influencing UV-Vis absorption and crystallinity .
  • Hydroxy-substituted analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) prioritize intermolecular hydrogen bonding over electronic effects, leading to divergent solubility profiles .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property This compound 2-Methoxy-4-(trifluoromethyl)benzaldehyde trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde
Melting Point Not reported 51–55°C Not reported
Solubility Likely polar aprotic solvents Moderate in organic solvents Dependent on crystal packing (P2₁ space group)
Electronic Effects Moderate electron withdrawal Strong electron withdrawal Conjugation-dominated

Notes:

  • The trifluoromethyl analog ’s higher melting point (51–55°C) reflects stronger intermolecular dipole-dipole interactions .
  • Crystal packing in vinyl-linked analogs (e.g., P2₁ space group) suggests tighter molecular arrangements compared to non-conjugated systems .

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